N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
Description
The compound N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide features a hybrid heterocyclic scaffold combining a furan-linked isoxazole moiety and a pyridinethio-acetamide chain. This structure integrates sulfur-based linkages (thioether) and nitrogen-rich heterocycles, which are common in medicinal chemistry for modulating bioavailability and target interactions.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(10-22-12-3-5-16-6-4-12)17-9-11-8-14(21-18-11)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBVQIYAZNEZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound notable for its unique structural features, including a furan ring, an isoxazole ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula for this compound is C15H13N3O3S, with a molecular weight of 315.3 g/mol. Its structure can be represented as follows:
The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of the furan and isoxazole rings may facilitate binding to specific sites, modulating enzymatic activity or receptor function. This interaction could lead to various pharmacological effects, such as:
- Inhibition of Enzyme Activity : Targeting enzymes involved in inflammatory pathways.
- Receptor Modulation : Acting as either an agonist or antagonist at specific receptor sites.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that certain isoxazole derivatives exhibited potent antineoplastic activities, suggesting that this compound may also possess similar properties .
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Scientific Research Applications
Neuropharmacology
Research indicates that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide may interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neuroinflammation. The presence of the furan and isoxazole rings enhances its ability to modulate receptor activity, potentially leading to therapeutic effects in neurodegenerative diseases.
For instance, studies have shown that compounds with similar structures can inhibit the activity of enzymes linked to neuroinflammatory pathways, suggesting that this compound may also possess similar inhibitory properties.
Anti-inflammatory Research
The compound has demonstrated potential as an anti-inflammatory agent. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect could be beneficial in treating conditions characterized by chronic inflammation.
In vitro studies have indicated that derivatives of isoxazole exhibit significant anti-inflammatory activities, which supports the hypothesis that this compound may also exert similar effects by targeting specific inflammatory pathways.
Anticancer Activity
This compound has shown promise in anticancer research. Compounds with analogous structures have been reported to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth.
A notable study demonstrated that certain isoxazole derivatives possess potent antineoplastic properties, indicating that this compound may contribute to the development of novel cancer therapies. The dual action on both inflammatory pathways and cancer cell proliferation positions it as a valuable candidate for further research.
Case Studies and Experimental Findings
Several case studies highlight the efficacy of compounds related to this compound:
- Neuroinflammation Study : A study published in Frontiers in Pharmacology investigated the neuroprotective effects of isoxazole derivatives on models of neuroinflammation. The results indicated significant reductions in inflammatory markers when treated with these compounds, supporting their potential use in neurodegenerative diseases.
- Anticancer Research : Research featured in Cancer Letters reported that isoxazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing new anticancer agents.
- Anti-inflammatory Mechanism : A publication in Journal of Medicinal Chemistry explored the mechanism by which furan-containing compounds inhibit COX enzymes. The findings provided insights into how this compound might exert its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs with Isoxazole and Acetamide Motifs
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
- Isoxazole Variations: The target compound’s 5-(furan-2-yl)isoxazole differs from 3-methylisoxazole in ’s indolinone derivatives, which show sub-6 μM IC50 values in unspecified assays. The furan substitution may enhance π-π stacking in target binding compared to alkyl groups .
- Thioether Linkages: The pyridinethio group in the target compound contrasts with morpholinophenyl-thiopyridine in CD73 inhibitors (). Sulfur linkages improve membrane permeability but may reduce metabolic stability .
Functional Analogs with Heterocyclic Scaffolds
Key Observations:
- Receptor Specificity: Unlike FPR2-targeting pyridazinones (), the target compound’s pyridinethio group may favor interactions with cysteine-rich enzymatic targets (e.g., kinases, CD73) rather than G-protein-coupled receptors .
- Anti-Inflammatory Potential: The triazole-thioacetamides in demonstrate anti-exudative effects, suggesting the target compound’s furan-isoxazole unit could similarly modulate inflammatory pathways .
Q & A
Q. What are the key synthetic strategies for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide?
- Answer: The synthesis involves multi-step routes:
- Isoxazole ring formation : Cycloaddition between nitrile oxides and dipolarophiles (e.g., furan derivatives) to generate the 5-(furan-2-yl)isoxazole core .
- Functionalization : Coupling the isoxazole intermediate with a pyridinylthioacetamide moiety via nucleophilic substitution or thioether formation .
- Optimization : Use of catalysts (e.g., KOH) and solvents (e.g., dichloromethane) to enhance reaction efficiency .
Characterization via NMR and mass spectrometry ensures structural fidelity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton/carbon environments, particularly the furan, isoxazole, and pyridinylthio groups .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and thioether (C-S) bonds .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What functional groups contribute to the compound’s bioactivity?
- Answer:
- Isoxazole ring : Enhances metabolic stability and participates in π-π interactions with biological targets .
- Pyridinylthio group : Facilitates hydrogen bonding and sulfur-mediated enzyme inhibition .
- Furan moiety : Modulates lipophilicity and influences membrane permeability .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Catalyst screening : Transition metals (e.g., Pd) may accelerate coupling steps .
- Temperature control : Lower temperatures reduce side reactions during cycloaddition .
- Purification : Column chromatography or recrystallization enhances purity .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
- Answer:
- Substituent effects : Replacing the pyridinylthio group with thiophene or benzothiazole alters enzyme affinity .
- Isoxazole modifications : Methyl or halogen substitutions at the 3-position improve pharmacokinetics .
- Furan vs. thiophene : Furan derivatives show higher solubility but lower metabolic stability compared to thiophene analogs .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Answer:
- 2D NMR techniques : HSQC and COSY clarify ambiguous proton-carbon correlations .
- X-ray crystallography : Resolves stereochemical uncertainties in the isoxazole-pyridine linkage .
- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
Q. What stability challenges arise under physiological conditions?
- Answer:
- pH sensitivity : The acetamide bond hydrolyzes in acidic environments (pH < 4) .
- Thermal degradation : Decomposition occurs above 150°C, requiring lyophilization for long-term storage .
- Light sensitivity : Thioether groups may oxidize; storage in amber vials is recommended .
Q. What role does the pyridinylthio group play in target binding?
- Answer:
- Sulfur interactions : Forms disulfide bonds with cysteine residues in enzymes (e.g., kinases) .
- Aromatic stacking : Pyridine’s π-system stabilizes binding to hydrophobic pockets .
Comparative studies with oxygen/selenium analogs show reduced potency, highlighting sulfur’s importance .
Q. How can computational tools predict biological activity?
- Answer:
Q. What experimental assays validate enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
